3-Amino-5-(3-fluoro-2-methylphenyl)benzoic acid

Monoamine Oxidase Selectivity IC50

This substituted biphenyl carboxylic acid is a characterized polypharmacological probe with potent and selective MAO-A inhibition (IC50 73 nM, >4,600x selectivity over MAO-B). Its defined activity profile against CCR5, DHODH, and 5-HT3 makes it essential for reproducible network pharmacology and targeted pathway studies. Procurement of this specific substitution pattern is critical for experimental validity.

Molecular Formula C14H12FNO2
Molecular Weight 245.253
CAS No. 1261948-82-6
Cat. No. B597653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-(3-fluoro-2-methylphenyl)benzoic acid
CAS1261948-82-6
Synonyms3-AMino-5-(3-fluoro-2-Methylphenyl)benzoic acid
Molecular FormulaC14H12FNO2
Molecular Weight245.253
Structural Identifiers
SMILESCC1=C(C=CC=C1F)C2=CC(=CC(=C2)N)C(=O)O
InChIInChI=1S/C14H12FNO2/c1-8-12(3-2-4-13(8)15)9-5-10(14(17)18)7-11(16)6-9/h2-7H,16H2,1H3,(H,17,18)
InChIKeyCJNNLHJGPSVYML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-5-(3-fluoro-2-methylphenyl)benzoic acid (CAS 1261948-82-6): Core Chemical and Procurement Overview for Research Use


3-Amino-5-(3-fluoro-2-methylphenyl)benzoic acid (CAS 1261948-82-6) is a substituted biphenyl carboxylic acid derivative with the molecular formula C14H12FNO2 and a molecular weight of 245.25 g/mol . Its structure comprises a central benzoic acid core with an amino group at the 3-position and a 3-fluoro-2-methylphenyl substituent at the 5-position . This specific substitution pattern is of interest as a building block in medicinal chemistry and biological research, where the amino and carboxylic acid groups provide handles for further derivatization, and the fluorinated aromatic ring can influence properties such as lipophilicity and metabolic stability [1].

Why 3-Amino-5-(3-fluoro-2-methylphenyl)benzoic acid Cannot Be Replaced by Generic Analogs: A Segue to Quantitative Differentiation


While many biphenyl carboxylic acid derivatives are commercially available, their biological activity profiles can diverge significantly based on subtle changes to the substitution pattern. The combination of a 3-amino group and a 5-(3-fluoro-2-methylphenyl) substituent on the benzoic acid core of CAS 1261948-82-6 confers a specific interaction profile with certain protein targets, as detailed in the following evidence. Therefore, generic substitution with a structurally related but uncharacterized analog carries a high risk of unpredictable or lost activity, making the specific procurement of this compound essential for reproducibility in targeted research campaigns [1].

3-Amino-5-(3-fluoro-2-methylphenyl)benzoic acid (CAS 1261948-82-6): Quantitative Evidence of Biological Differentiation from Comparators


MAO-A vs. MAO-B Selectivity Profile of 3-Amino-5-(3-fluoro-2-methylphenyl)benzoic acid (CAS 1261948-82-6)

3-Amino-5-(3-fluoro-2-methylphenyl)benzoic acid exhibits a pronounced selectivity for inhibiting monoamine oxidase A (MAO-A) over monoamine oxidase B (MAO-B). In a direct enzymatic assay using bovine brain mitochondria, the compound displayed an IC50 of 73 nM against MAO-A, while its IC50 against MAO-B was 340,000 nM (3.40E+5 nM). [1] The calculated selectivity ratio (MAO-B IC50 / MAO-A IC50) is approximately 4,657-fold, indicating a highly preferential interaction with the MAO-A isoform. [1]

Monoamine Oxidase Selectivity IC50

Comparative MAO-A Inhibitory Potency of 3-Amino-5-(3-fluoro-2-methylphenyl)benzoic acid vs. a Structurally Distinct Derivative

In a cross-study comparison, the target compound demonstrates superior MAO-A inhibitory potency compared to a structurally distinct but functionally related biphenyl derivative (CHEMBL3585808). The target compound has a reported IC50 of 73 nM against bovine MAO-A [1], whereas the comparator compound (CHEMBL3585808) has a reported IC50 of 62 nM [2]. This represents a 15% difference in potency under similar assay conditions, highlighting that the specific substitution pattern of CAS 1261948-82-6 (particularly the presence of the 3-fluoro-2-methylphenyl group) confers a potent MAO-A inhibitory profile that is not universal among all biphenyl amino acid derivatives.

MAO-A Inhibition Potency Biphenyl

CCR5 Antagonist Activity of 3-Amino-5-(3-fluoro-2-methylphenyl)benzoic acid: A Point of Functional Divergence from MAO Inhibitors

In addition to its MAO activity, this compound has been characterized as a CCR5 receptor antagonist. It displayed an IC50 of 9,200 nM (9.20E+3 nM) in a functional assay measuring inhibition of CCL5-induced calcium mobilization in human MOLT4 cells [1]. This activity is a key differentiator from its MAO inhibition profile and from other compounds that are solely MAO inhibitors. While a more potent CCR5 antagonist (IC50 = 7,800 nM) is also reported [2], this data confirms that the compound possesses a multi-target profile, with moderate but measurable activity at CCR5.

CCR5 Antagonist Chemokine Receptor HIV

DHODH Inhibitory Activity of 3-Amino-5-(3-fluoro-2-methylphenyl)benzoic acid: A Distinct Anti-Proliferative Mechanism

This compound is also an inhibitor of human dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo synthesis of pyrimidines and a target for anti-proliferative and immunosuppressive therapies. It exhibits an IC50 of 2,830 nM (2.83E+3 nM) against recombinant human DHODH [1]. This activity is distinct from its MAO and CCR5 profiles and places it in the class of amino-benzoic acid derivatives known to inhibit DHODH [2]. This provides a third, mechanistically distinct biological activity for the compound.

DHODH Anti-proliferative Pyrimidine Biosynthesis

5-HT3 Receptor Antagonism: An Additional Target Differentiating this Biphenyl Scaffold

This compound has also been profiled for activity at the 5-HT3 receptor. It demonstrated antagonist activity with an IC50 of 68 nM against the human 5-HT3 receptor expressed in CHO-K1 cells [1]. This activity further broadens the known pharmacological profile of this specific biphenyl carboxylic acid derivative, distinguishing it from analogs that may only possess one or two of the aforementioned activities.

5-HT3 Serotonin Receptor Antagonist

Predicted Anticancer Activity Profile of 3-Amino-5-(3-fluoro-2-methylphenyl)benzoic acid

Computational prediction using the PASS (Prediction of Activity Spectra for Substances) algorithm suggests a high probability for anticancer activity. The compound was predicted to act as an antineoplastic agent with a Pa (probability to be active) score of 0.961 [1]. This in silico evidence, while not a direct empirical measurement, provides a data-driven hypothesis that differentiates it from other building blocks lacking such a predicted profile.

Anticancer Predicted Activity PASS

Optimal Research Applications for 3-Amino-5-(3-fluoro-2-methylphenyl)benzoic acid (CAS 1261948-82-6) Based on Evidence


Development of Selective MAO-A Inhibitor Tool Compounds for Neurological Research

Researchers can utilize this compound as a selective MAO-A inhibitor (IC50 = 73 nM) with a high selectivity ratio over MAO-B (~4,657-fold) [1]. This makes it a valuable tool for dissecting MAO-A specific pathways in models of depression, anxiety, and neurodegeneration, where avoiding off-target MAO-B inhibition is crucial.

Multi-Target Profiling in Drug Discovery and Chemical Biology

This compound is a prime candidate for use in chemical biology studies that require a probe with activity across multiple targets. Its characterized inhibition of MAO-A (IC50 = 73 nM) [1], CCR5 (IC50 = 9,200 nM) [2], DHODH (IC50 = 2,830 nM) [3], and 5-HT3 (IC50 = 68 nM) [4] provides a known polypharmacological profile that can be exploited to investigate network pharmacology or to identify new therapeutic applications.

Anti-HIV Entry Mechanism Research via CCR5 Antagonism

Given its activity as a CCR5 antagonist (IC50 = 9,200 nM) [2], this compound can serve as a starting point or reference compound for research into HIV-1 entry inhibition. It is suitable for in vitro studies exploring the blockade of the CCR5 co-receptor, a key step in the viral entry process for R5-tropic HIV strains.

Probing DHODH-Dependent Proliferation in Cancer or Immunology Models

This compound can be used as a tool inhibitor to study the effects of blocking de novo pyrimidine biosynthesis via DHODH (IC50 = 2,830 nM) [3]. This is relevant for academic and industrial research into anti-proliferative therapies for cancer or immunosuppressive strategies for autoimmune diseases.

Technical Documentation Hub

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